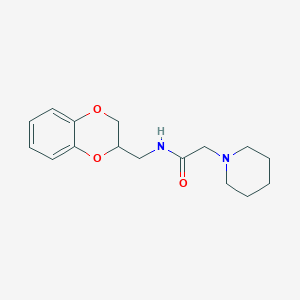![molecular formula C16H14N2OS2 B429978 3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 314041-93-5](/img/structure/B429978.png)
3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a type of thienopyrimidinone . Thienopyrimidinones are a class of compounds that have shown diverse biological activities .
Synthesis Analysis
The synthesis of thienopyrimidinones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition, a primary amine is often used . The reaction of iminophosphorane with aromatic isocyanates, followed by reaction with amines, phenols, or ROH, can also yield thienopyrimidinones .Molecular Structure Analysis
The molecular structure of thienopyrimidinones can be characterized using spectral data, including IR, 1H-, 13C-NMR, Mass, and CHN elemental analyses .Chemical Reactions Analysis
Thienopyrimidinones can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thienopyrimidinones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidinones by heating with pyrrolidine in toluene .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinones can be determined using various techniques. For example, the melting point can be determined, and the compound can be characterized using IR, 1H-, 13C-NMR, Mass, and CHN elemental analyses .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s structural features make it an interesting candidate for cancer research. Its sulfur-containing heterocyclic ring system could potentially interact with cellular targets involved in cancer pathways. Researchers are investigating its effects on cancer cell proliferation, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with specific signaling pathways, making it a promising lead for novel anticancer drug development .
Anti-Inflammatory Activity
The presence of the sulfanyl group suggests possible anti-inflammatory properties. Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers are exploring whether this compound can modulate inflammatory responses by targeting specific enzymes or receptors. Understanding its mechanism of action could lead to the development of anti-inflammatory agents .
Neuroprotective Effects
Given its unique structure, this compound might exhibit neuroprotective properties. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. Researchers are investigating whether this compound can mitigate neuronal damage, enhance synaptic plasticity, or regulate neurotransmitter systems. If successful, it could contribute to neuroprotective therapies .
Antimicrobial Potential
The cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold could be valuable in antimicrobial drug development. Researchers are evaluating its activity against bacteria, fungi, and viruses. By understanding its mode of action, they aim to design more effective antimicrobial agents. Early results indicate promising antibacterial and antifungal properties .
Enzyme Inhibition Studies
The compound’s unique structure may allow it to interact with enzymes involved in various biochemical pathways. Researchers are screening it against specific enzymes (e.g., kinases, proteases) to identify potential inhibitors. These inhibitors could have applications in treating enzyme-related diseases, such as cancer, cardiovascular disorders, and metabolic syndromes .
Materials Science Applications
Beyond biological research, this compound’s sulfur-containing ring system could find applications in materials science. Researchers are exploring its use as a precursor for functional materials, such as conducting polymers, sensors, or catalysts. Its ability to undergo chemical transformations makes it an interesting building block for novel materials .
Wirkmechanismus
While the specific mechanism of action for “3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is not mentioned in the available literature, thienopyrimidinones have been studied as potential inhibitors of PI3K, a lipid kinase involved in cancer progression .
Eigenschaften
IUPAC Name |
11-(4-methylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-9-5-7-10(8-6-9)18-15(19)13-11-3-2-4-12(11)21-14(13)17-16(18)20/h5-8H,2-4H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVXTUFZFTEFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-phenylcyclopentyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B429895.png)
![N-(4-Benzoyl-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)benzamide](/img/structure/B429896.png)
![3-ethyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B429897.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B429898.png)


![3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B429901.png)
![3-(4-nitrophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B429905.png)
![2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B429907.png)
![6,6-dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429909.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429911.png)
![3-(4-nitrophenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B429913.png)
![pentyl {[6,6-dimethyl-3-(2-methyl-2-propenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B429914.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429918.png)